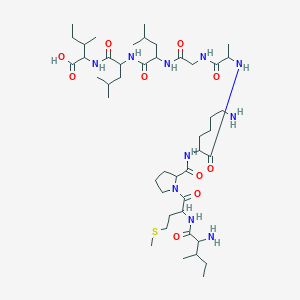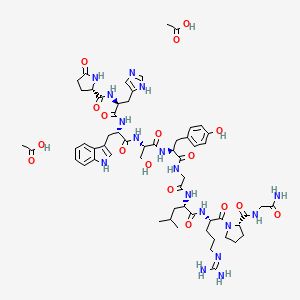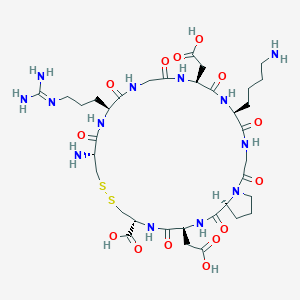![molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9](/img/no-structure.png)
Cys-[HIV-Tat (47-57)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cys-[HIV-Tat (47-57)]” is an arginine-rich cell-penetrating peptide derived from the HIV-1 transactivating protein . This peptide corresponds to the protein transduction domain of the TAT protein . It has the ability to transduce peptides or proteins into various cells .
Synthesis Analysis
The synthesis of “Cys-[HIV-Tat (47-57)]” involves the use of an activated cysteine residue C (Npys), where Npys is 3-Nitro-2-pyridinesulfenyl group used for activating S of cysteine and for rapid reaction when a thiol group is introduced . This kind of modification has been used to render this peptide as a cell penetrating and carrier peptide applicable in conjugation studies .Molecular Structure Analysis
The molecular formula of “Cys-[HIV-Tat (47-57)]” is C67H124N34O14S . The sequence of this peptide is CYGRKKRRQRRR .Chemical Reactions Analysis
“Cys-[HIV-Tat (47-57)]” has been used in various chemical reactions. For instance, it has been conjugated to various active agents to mediate their delivery into the cells . The P1 variant (YGRKKRRQRRR) showed the highest internalization compared to other truncated variants in HER 2-overexpressing SKBr3 cells .Physical And Chemical Properties Analysis
“Cys-[HIV-Tat (47-57)]” is a solid substance . Its molecular weight is 1661.99 .科学的研究の応用
Vaccine Development
Cys-[HIV-Tat (47-57)] has been studied for its potential in HIV vaccine development. A study showed that an HIV-Tat-based vaccine prototype, utilizing the adenylate cyclase (CyaA) from Bordetella pertussis carrying HIV-Tat, targets dendritic cells and induces specific Th1 polarized and neutralizing antibody responses in mice (Mascarell et al., 2005). Another research indicated that this approach is efficient in non-human primates as well, generating neutralizing anti-Tat antibodies and Th1 Tat specific T cell responses (Mascarell et al., 2006).
Structural Studies
Studies have also focused on understanding the structure of HIV-1 Tat for further research applications. A system for bacterial expression and purification of HIV-1 Tat(1-72) has been developed, which facilitated the assignment of 95% of the backbone NMR resonances. This is critical for studying the structure of Tat, both alone and in complex with partner molecules (Shojania et al., 2010).
Understanding HIV Transcription
Understanding the transcription mechanism of HIV-1 is crucial for developing therapeutic interventions. Tat protein plays a significant role in HIV transcription, and studies have shed light on its interaction with cellular proteins and RNA elements. For instance, Tat protein regulates transcription elongation by binding to the viral TAR RNA stem-loop structure (Wei et al., 1998). Additionally, it was found that Tat increases transcriptional initiation and stabilizes elongation of HIV-1 transcription (Laspia et al., 1989).
Drug Development
Research has also explored the potential of targeting the Tat protein in drug development. For example, 15-deoxy-Δ12’14-prostaglandin J2 was found to inhibit the HIV-1 transactivating protein Tat, suggesting a novel therapeutic approach for HIV/AIDS (Kalantari et al., 2009).
Cellular Interaction and Dynamics
Research on Tat protein's cellular interaction and dynamics is vital for understanding its role in HIV pathogenesis. A study revealed that Tat protein, when fused with heterologous proteins or peptides, can traverse cell membranes, exploiting a caveolar-mediated pathway (Ferrari et al., 2003).
Neurological Impact
The impact of HIV-1 Tat on neurological health is another area of study. For instance, Tat's interaction with NMDA receptors and its neurotoxic effects have been explored, highlighting the importance of understanding Tat protein's role in HIV-associated neurocognitive disorders (Li et al., 2008).
作用機序
The mechanism of action of “Cys-[HIV-Tat (47-57)]” involves Tat binding to the TAR RNA element that forms at the 5’ end of viral transcripts and recruiting a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by Tat to TAR RNA, CDK9 was proposed to phosphorylate the carboxyl terminal domain of RNAP II and thereby activate elongation .
将来の方向性
The future directions of “Cys-[HIV-Tat (47-57)]” research could focus on its potential applications in biochemistry, biophysics, and therapeutics . For instance, it could be used in the development of new drug classes and drug combination therapy . Further studies concerning genetic variation of Tat with respect to function should focus on variants derived from HIV-1-infected individuals to efficiently guide Tat-targeted therapies and elucidate mechanisms of pathogenesis within the global patient population .
特性
CAS番号 |
583836-55-9 |
|---|---|
分子式 |
C₆₇H₁₂₄N₃₄O₁₄S |
分子量 |
1661.99 |
配列 |
One Letter Code: CYGRKKRRQRRR-NH2 |
同義語 |
Cys-[HIV-Tat (47-57)] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











